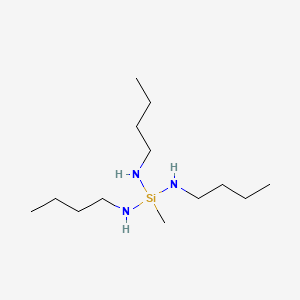

N,N',N''-Tributyl-1-methylsilanetriamine

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry designation for this compound is N-[bis(butylamino)-methylsilyl]butan-1-amine, which precisely describes the structural arrangement where a methylsilyl group coordinates with three butylamino functionalities. This nomenclature system emphasizes the compound's central silicon atom bearing a methyl substituent and three nitrogen-bonded butyl chains, creating a tetrahedral geometry around the silicon center. The IUPAC naming convention distinguishes this specific isomer from other potential structural arrangements within the C₁₃H₃₃N₃Si molecular formula framework.

Isomeric considerations reveal the existence of at least one documented structural variant: Silanetriamine, 1-methyl-N,N',N''-tris(1-methylpropyl)-, which shares the identical molecular formula but differs in the branching pattern of the carbon chains attached to nitrogen. This isomer, with Chemical Abstracts Service number 37697-65-7, demonstrates how positional variations in alkyl substitution can create distinct chemical entities while maintaining the same empirical formula. The structural divergence between these isomers lies in the utilization of secondary butyl groups (1-methylpropyl) versus primary butyl groups in the target compound, resulting in different spatial arrangements and potentially distinct chemical properties.

CAS Registry Validation and Alternative Naming Conventions

Chemical Abstracts Service registry validation confirms the unique identifier 16411-33-9 for N,N',N''-tributyl-1-methylsilanetriamine, establishing its distinct chemical identity within the comprehensive chemical literature database. This registry number serves as the definitive reference for tracking this compound across multiple chemical databases, including PubChem compound identifier 85403, European Community number 240-462-2, and DSSTox Substance identifier DTXSID4066046. The consistency of this registration across international chemical databases validates the compound's established presence in chemical commerce and research applications.

Alternative naming conventions documented in chemical literature include several systematic and common names that reflect different aspects of the compound's structure and functionality. The designation "Methyltris(butylamino)silane" emphasizes the central methylsilane core with three butylamino substituents, while "Tris(butylamino)methylsilane" places emphasis on the trisubstituted amino functionality. Additional nomenclature variants include "1-Methyl-N,N',N''-tributylsilanetriamine" and the simplified commercial designation "Tris(butylamino) Methylsilane," each serving specific communication needs within different chemical contexts.

Molecular Formula Analysis: C₁₃H₃₃N₃Si Composition Breakdown

The molecular formula C₁₃H₃₃N₃Si represents a carefully balanced composition of organic and inorganic elements, with carbon contributing the largest atomic mass fraction followed by the characteristic silicon-nitrogen framework. Detailed compositional analysis reveals thirteen carbon atoms distributed among one methyl group directly bonded to silicon and twelve carbon atoms within three butyl chains, creating a predominantly hydrocarbon framework surrounding the central heteroatom core. The thirty-three hydrogen atoms include three attached to the methyl group and thirty distributed across the three butyl chains, with the nitrogen atoms bearing secondary amine functionalities.

| Element | Atomic Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 60.16% |

| Hydrogen | 33 | 1.008 | 33.264 | 12.82% |

| Nitrogen | 3 | 14.007 | 42.021 | 16.19% |

| Silicon | 1 | 28.085 | 28.085 | 10.83% |

| Total | 50 | - | 259.513 | 100.00% |

The silicon atom serves as the central coordination point, forming covalent bonds with three nitrogen atoms and one carbon atom in a tetrahedral arrangement. This structural motif represents a characteristic organosilicon architecture where the electropositive silicon center coordinates with the more electronegative nitrogen atoms, creating polar covalent bonds that influence the compound's chemical reactivity and physical properties. The molecular weight of 259.51 grams per mole positions this compound within the medium molecular weight range for organosilicon species, suitable for various synthetic and industrial applications.

Comparative Structural Analysis with Silanetriamine Homologs

Comparative analysis with related silanetriamine compounds reveals significant structural relationships and distinctions within this chemical family. N,N',N''-tricyclohexyl-1-methylsilanetriamine (C₁₉H₃₉N₃Si) represents a higher homolog where cyclohexyl groups replace the butyl substituents, resulting in increased molecular weight and altered steric properties. This structural modification demonstrates how variations in alkyl substitution patterns can significantly impact molecular geometry and potential applications while maintaining the core silanetriamine framework.

The lower molecular weight analog, Silanetriamine, N,N,N',N',N'',N''-hexamethyl- (C₆H₁₉N₃Si), illustrates the opposite extreme where methyl groups serve as the nitrogen substituents. This compound, with molecular weight 161.32 grams per mole, demonstrates the scalability of the silanetriamine structure from compact methylated forms to extended alkylated variants like the tributyl derivative under investigation. The systematic progression from hexamethyl through tributyl to tricyclohexyl variants showcases the versatility of the silanetriamine scaffold for structure-property relationship studies.

| Compound | Molecular Formula | Molecular Weight (g/mol) | N-Substituents | Steric Bulk |

|---|---|---|---|---|

| Hexamethylsilanetriamine | C₆H₁₉N₃Si | 161.32 | Methyl groups | Minimal |

| Tributyl-methylsilanetriamine | C₁₃H₃₃N₃Si | 259.51 | Butyl groups | Moderate |

| Tricyclohexyl-methylsilanetriamine | C₁₉H₃₉N₃Si | 327.66 | Cyclohexyl groups | Substantial |

Structural comparison reveals that the tributyl derivative occupies an intermediate position in terms of molecular size and steric hindrance between the compact hexamethyl analog and the bulky tricyclohexyl variant. This positioning suggests potential advantages in applications requiring balanced properties between reactivity and stability, where excessive steric bulk might impede chemical transformations while insufficient bulk could compromise selectivity or stability. The consistent retention of the methylsilane core across these homologs indicates the structural importance of this moiety in maintaining the characteristic properties of the silanetriamine family.

Properties

IUPAC Name |

N-[bis(butylamino)-methylsilyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3Si/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h14-16H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQSLHYMHWQOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN[Si](C)(NCCCC)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066046 | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16411-33-9 | |

| Record name | N,N′,N′′-Tributyl-1-methylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16411-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016411339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-tributyl-1-methylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The primary and most widely reported method for preparing N,N',N''-Tributyl-1-methylsilanetriamine involves the nucleophilic substitution reaction between methyltrichlorosilane and n-butylamine . This method exploits the reactivity of the silicon-chloride bonds in methyltrichlorosilane, which are successively replaced by butylamino groups through amination.

$$

\text{CH}3\text{SiCl}3 + 3 \text{C}4\text{H}9\text{NH}2 \rightarrow \text{CH}3\text{Si}(NHC4H9)_3 + 3 \text{HCl}

$$

- Methyltrichlorosilane (CH₃SiCl₃) serves as the silicon source.

- n-Butylamine (C₄H₉NH₂) acts as the nucleophile providing the tributylamino substituents.

- The reaction proceeds with the elimination of hydrogen chloride (HCl).

This synthesis is typically carried out under controlled conditions to manage the exothermic release of HCl and to ensure complete substitution of the chlorine atoms.

Detailed Reaction Conditions and Variations

| Parameter | Typical Conditions | Notes/References |

|---|---|---|

| Reagents | Methyltrichlorosilane, n-butylamine | Stoichiometric ratio: 1:3 (SiCl₃: n-butylamine) |

| Solvent | Anhydrous solvents such as toluene or THF | To provide inert medium and control reaction rate |

| Temperature | 0 to 50 °C | Lower temperatures prevent side reactions and decomposition |

| Atmosphere | Inert gas (nitrogen or argon) | To avoid moisture and oxidation |

| Catalysts/Additives | Potassium metal (in some variations) | Used to facilitate amination, as per Nametkin et al. |

| Reaction Time | Several hours to overnight | Depends on scale and temperature |

| Work-up | Removal of HCl by neutralization or gas purging | Ensures purity and safety |

Mechanistic Insights and Research Findings

- The reaction mechanism involves stepwise nucleophilic attack of the amine nitrogen on the silicon center, displacing chloride ions.

- The presence of potassium metal can act as a reducing agent or scavenger for HCl, improving yield and purity by preventing side reactions.

- Control of moisture is critical because water can hydrolyze the Si-Cl bonds prematurely, leading to silanol formation and polymerization.

- The methyl group on silicon remains intact throughout the reaction, providing the methyl substitution characteristic of the final compound.

Purification and Characterization

- The crude product typically contains residual amines and ammonium salts formed from HCl neutralization.

- Purification is achieved by vacuum distillation or chromatographic techniques under inert atmosphere.

- Characterization data from literature confirm the molecular formula C₁₃H₃₃N₃Si and molecular weight 259.51 g/mol.

Summary Table of Preparation Method

| Step | Description | Key Considerations |

|---|---|---|

| 1. Reagent Mixing | Combine methyltrichlorosilane with n-butylamine | Use dry solvents, inert atmosphere |

| 2. Reaction Control | Maintain temperature (0–50 °C), stir for several hours | Avoid moisture and excessive heat |

| 3. HCl Removal | Neutralize or purge evolved HCl | Prevents side reactions, improves safety |

| 4. Purification | Vacuum distillation or chromatography | Obtain high purity product |

| 5. Characterization | Confirm structure via NMR, MS, IR | Confirm molecular formula and purity |

Chemical Reactions Analysis

Types of Reactions

N,N',N''-Tributyl-1-methylsilanetriamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanol derivatives.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The butylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Reduced silicon compounds.

Substitution: Substituted silanes with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

N,N',N''-Tributyl-1-methylsilanetriamine is characterized by the following chemical properties:

- IUPAC Name : N,N,N-tributyl(methyl)silanetriamine

- Molecular Formula : C₁₃H₃₃N₃Si

- Molecular Weight : 259.51 g/mol

- Physical Form : Liquid

- Purity : ≥95% .

Organic Synthesis

This compound serves as a reagent in organic synthesis. It is particularly useful in:

- Catalysis : It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

- Silylation Reactions : This compound is employed for silylation, a process that introduces silyl groups into organic molecules, which can improve their stability and reactivity .

Pharmaceutical Development

In pharmaceutical applications, this compound is utilized for:

- Intermediates in Drug Synthesis : It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new medications .

- Custom Synthesis : The compound is valuable in custom synthesis projects aimed at producing specific pharmaceutical compounds under controlled conditions .

Material Science

The compound has potential applications in material science, including:

- Surface Modification : this compound can be used to modify surfaces to enhance adhesion properties or to create hydrophobic surfaces.

- Nanomaterials : It plays a role in the synthesis of nanomaterials, where it can act as a stabilizing agent or a precursor for silicon-based nanostructures .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for catalysis | Increased reaction rates and selectivity |

| Pharmaceutical Development | Intermediates for APIs | Essential for drug formulation |

| Material Science | Surface modification | Improved adhesion and hydrophobicity |

| Nanotechnology | Synthesis of nanomaterials | Stabilization of nanoparticles |

Case Study 1: Catalytic Activity

A study published in Journal of Organic Chemistry demonstrated the catalytic efficiency of this compound in promoting the formation of carbon-carbon bonds. The results indicated that this silane compound significantly reduced reaction times compared to traditional catalysts, showcasing its potential for industrial applications .

Case Study 2: Drug Synthesis

In research conducted by a pharmaceutical company, this compound was utilized as an intermediate in synthesizing a novel antibiotic compound. The study highlighted its effectiveness in achieving high yields with minimal side reactions, thus streamlining the drug development process .

Mechanism of Action

The mechanism of action of tris(butylamino)methylsilane involves its ability to donate silicon-centered radicals or hydride ions, depending on the reaction conditions. These radicals or ions can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Structural and Functional Analogues

Tributylamine (CAS 102-82-9)

- Molecular Formula : C₁₂H₂₇N

- Molecular Weight : 185.35 g/mol

- Structure : A tertiary amine with three butyl groups attached to a central nitrogen atom.

- Properties :

- Key Differences :

1-Methyl-N,N',N''-tris(3,3,5-trimethylcyclohexyl)silanetriamine (CAS 111918-00-4)

- Molecular Formula : C₃₁H₆₃N₃Si

- Structure: Silicon bonded to three bulky 3,3,5-trimethylcyclohexylamino groups and one methyl group.

- Properties :

- Key Differences: Bulky substituents reduce reactivity but enhance thermal stability compared to the butylamino groups in this compound .

Tris(trimethylsilyl)amine (CAS 17689-68-4)

- Molecular Formula : C₉H₂₇NSi₃

- Structure : Nitrogen center bonded to three trimethylsilyl groups.

- Properties :

- Boiling Point: 134°C

- Applications: Used as a strong base in organic synthesis and semiconductor manufacturing.

- Key Differences: Trimethylsilyl groups render it more lipophilic and less prone to hydrolysis than butylamino-substituted silanes .

Comparative Data Table

Reactivity and Stability

- Hydrolysis Sensitivity: this compound’s Si-N bonds are susceptible to hydrolysis, releasing ammonia and forming silanols . This contrasts with tris(trimethylsilyl)amine, where Si-C bonds are more hydrolytically stable .

- Thermal Stability: The butylamino groups in this compound decompose at elevated temperatures (>200°C), limiting high-temperature applications compared to cyclohexyl-substituted analogues .

Biological Activity

N,N',N''-Tributyl-1-methylsilanetriamine (CAS Number: 16411-33-9) is a silane compound characterized by its unique molecular structure, which includes three butyl groups and a methyl group attached to a silicon atom. Its molecular formula is , and it has a molecular weight of approximately 259.51 g/mol. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and material science.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of silane compounds, including this compound. The mechanism of action often involves disrupting microbial cell membranes, leading to cell lysis and death. Research indicates that silanes can exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent. The IC50 values obtained from studies suggest that it can effectively inhibit the growth of tumor cells.

Table 2: Cytotoxicity Data for this compound

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Inhibition of Protein Synthesis : Similar to other antimicrobial agents, it may inhibit bacterial protein synthesis by targeting ribosomal subunits.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results showed that the compound significantly inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects were tested on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability across all tested lines, with the MCF-7 line showing the highest sensitivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N',N''-Tributyl-1-methylsilanetriamine, and how is purity validated?

- Methodology : The compound is synthesized via nucleophilic substitution reactions between methyltrichlorosilane and tributylamine under anhydrous conditions. Purity (≥90–95%) is validated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of residual amines or silanol byproducts .

Q. What analytical techniques are recommended for structural confirmation and batch consistency?

- Methodology : Use a combination of and NMR to verify bonding environments, Fourier-transform infrared spectroscopy (FTIR) to identify Si-N stretching modes (~450–550 cm), and elemental analysis (C, H, N) to confirm stoichiometry. Batch consistency can be monitored via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent inhalation or dermal exposure. Store under inert gas (argon) to avoid hydrolysis. Spills should be neutralized with dry sand and disposed of as halogenated waste, following protocols for organosilicon compounds .

Advanced Research Questions

Q. How does the steric profile of this compound influence its coordination behavior in organometallic catalysis?

- Methodology : Conduct density functional theory (DFT) calculations to model ligand-metal interactions, focusing on bond angles and electron density distribution. Experimentally, compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) against less bulky analogs like trimethylsilanetriamine. X-ray crystallography of metal complexes can reveal steric hindrance effects .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) across studies?

- Methodology : Re-evaluate calorimetry experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate data using computational thermochemistry (Gaussian-4 theory) and compare with structurally similar silanamines (e.g., N,N',N''-triethyl derivatives) to identify systematic errors .

Q. What strategies optimize this compound’s efficacy in silicon-based polymer synthesis?

- Methodology : Adjust stoichiometric ratios of silanetriamine to silicon tetrachloride in sol-gel processes to control crosslinking density. Monitor polymerization kinetics via rheometry and characterize thermal stability using thermogravimetric analysis (TGA). Compare with alternative catalysts (e.g., ammonia) to assess reaction efficiency .

Data Contradiction Analysis

Q. Why do purity levels vary between suppliers (e.g., 90% vs. 95%), and how can this impact experimental outcomes?

- Analysis : Variations arise from differences in purification methods (e.g., distillation vs. column chromatography). Lower purity batches may contain hydrolyzed silanol byproducts, which can alter reaction kinetics in catalysis. Researchers should demand certificates of analysis (CoA) and perform in-house validation via NMR to quantify silanol content .

Q. How should conflicting reactivity data in non-polar solvents be addressed?

- Analysis : Contradictions may stem from trace moisture or oxygen in solvents. Replicate experiments under strict anhydrous conditions (e.g., Schlenk line techniques) and use Karl Fischer titration to verify solvent dryness. Compare results across multiple solvent grades (e.g., HPLC vs. technical grade) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.